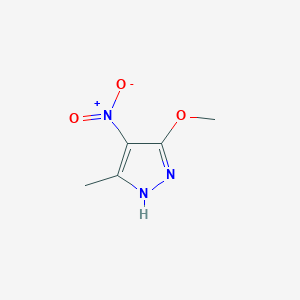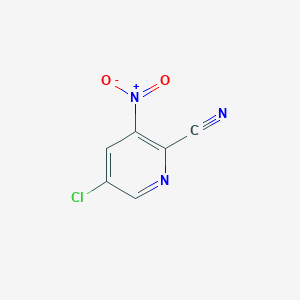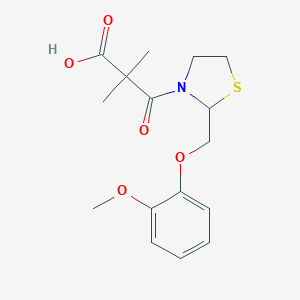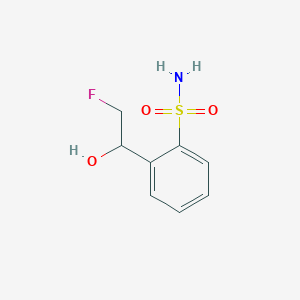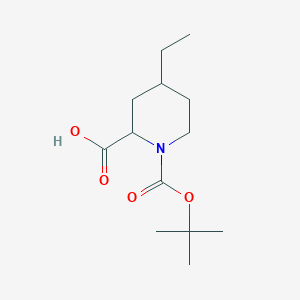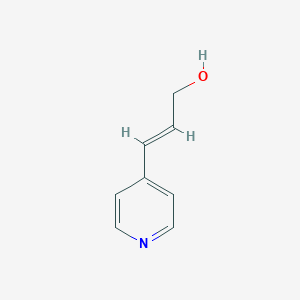
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of analogues similar to 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide has been detailed in literature, demonstrating methods to introduce the trifluoromethyl group into pyridine derivatives. For instance, 4-(Trifluoromethyl)pyrimidin-2(1H)-ones have been synthesized from Michael-like 1,4-conjugate hydrocyanation adducts, leading to new trifluoromethylated 4,5-dihydroorotic acid analogues through a chiral auxiliary approach (Sukach et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide has been elucidated using X-ray diffraction, demonstrating the influence of the trifluoromethyl group on the conformation and stabilization of the molecule. For example, the structure of a tricationic compound featuring triflate anions connected by strong N–H⋯O hydrogen bonds has been reported, providing insights into the stabilization mechanisms in such molecules (Ayiya & Okpareke, 2021).
Chemical Reactions and Properties
The chemical reactivity of tetrahydropyridine derivatives includes isomerization under the influence of acids, leading to different structural configurations. This reactivity is crucial for understanding the chemical properties and potential applications of these compounds (Kayukov et al., 1997).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, have been characterized. These properties are essential for determining the practical applications of these chemicals in various fields.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to form derivatives, have been extensively studied. The multifunctionalized synthesis approach for creating derivatives demonstrates the versatility and potential utility of these compounds in chemical synthesis (Lei et al., 2013).
科学的研究の応用
Environmental Degradation and Monitoring
Research has delved into the microbial degradation of polyfluoroalkyl chemicals, focusing on environmental biodegradability, degradation pathways, and novel degradation intermediates of such compounds. This study helps bridge the knowledge gap on the fate and effects of polyfluoroalkyl and perfluoroalkyl chemicals in the environment (Liu & Avendaño, 2013).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, which are structurally related to the compound , have found applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding has been explored for various scientific and commercial applications (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis
In the realm of organic synthesis, the control of regiochemistry of radical cyclizations has been studied, contributing to the synthesis of carbo- and heterocyclic compounds, including natural products. This research emphasizes the impact of reaction temperature and the nature of radical precursors on cyclization outcomes (Ishibashi & Tamura, 2004).
Pharmaceutical Analysis
The stability and degradation pathways of nitisinone, a compound containing the trifluoromethyl group, were investigated using LC-MS/MS. This study contributes to understanding the stability and environmental fate of pharmaceutical compounds, enhancing knowledge on their medical applications and potential risks (Barchańska et al., 2019).
CNS Acting Drugs
Research on strategically placed trifluoromethyl substituents in antitubercular drug design highlights the importance of fluorinated groups in modulating the pharmacodynamic and pharmacokinetic behavior of CNS acting drugs. This review suggests that trifluoromethyl groups can enhance the activity and drug-likeness of antitubercular agents (Thomas, 1969).
作用機序
While the specific mechanism of action for “4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide” is not available, trifluoromethyl groups are often used in pharmaceuticals and drugs . They can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h3,5,12H,1-2H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMRIZGZOMHBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=C(C1C(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380260 |
Source


|
| Record name | 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |
CAS RN |
175204-83-8 |
Source


|
| Record name | 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
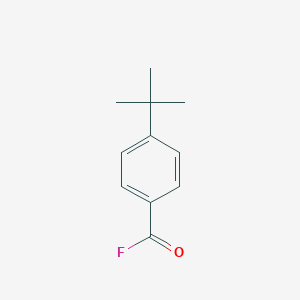
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
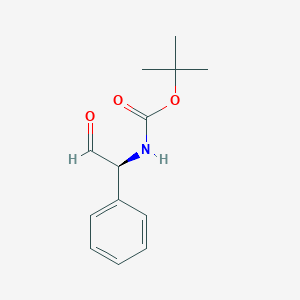
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

